molecular formula C19H19N3O3S2 B12131153 ethyl N-({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate

ethyl N-({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate

Cat. No.: B12131153
M. Wt: 401.5 g/mol
InChI Key: ZXDJKUZBPKOMSE-UHFFFAOYSA-N
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Description

Ethyl N-({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a 4-methylphenyl group at position 5 and a sulfanylacetyl glycinate moiety at position 2. The thienopyrimidine scaffold is known for its bioisosteric resemblance to purines, enabling interactions with biological targets such as kinases and receptors .

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 2-[[2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate

InChI

InChI=1S/C19H19N3O3S2/c1-3-25-16(24)8-20-15(23)10-27-19-17-14(9-26-18(17)21-11-22-19)13-6-4-12(2)5-7-13/h4-7,9,11H,3,8,10H2,1-2H3,(H,20,23)

InChI Key

ZXDJKUZBPKOMSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reaction mixture under reflux with continuous stirring. The intermediate products are then further reacted with various reagents to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl N-({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function . Additionally, the presence of the sulfanylacetyl moiety can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues:

N-(4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (Compound 10) Core Structure: Shares the thieno[2,3-d]pyrimidine backbone and 4-methylphenyl substituent. Key Differences:

  • Position 4 Substituent : Oxygen (O–) linker vs. sulfanyl (S–) in the target compound.
  • Functional Group : Acetamide vs. glycinate ester.
    • Physicochemical Data :
  • Melting point: 204–205°C
  • Molecular weight: 375.4 g/mol (LC-MS: m/z 376.0 [M+H]⁺)
  • Yield: 58%

Alkylthio-4-chloro-5-methylbenzenesulfonamides

  • Core Structure : Benzene ring with sulfonamide and alkylthio groups.
  • Relevance : Demonstrates the role of sulfanyl groups in modulating reactivity and solubility.

Glycine Alkyl Esters (e.g., Ethyl Glycinate Derivatives)

  • Functional Relevance : The glycinate ester in the target compound may improve membrane permeability compared to free carboxylic acids.

Comparative Analysis Table

Property Ethyl N-({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate N-(4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (10)
Core Structure Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine
Position 4 Substituent Sulfanylacetyl glycinate Oxyphenyl acetamide
Molecular Weight Not reported 375.4 g/mol
Melting Point Not reported 204–205°C
Synthetic Yield Not reported 58%
Key Functional Groups Sulfanyl, glycinate ester Oxygen linker, acetamide

Physicochemical and Pharmacokinetic Implications

  • Sulfanyl vs. Solubility: Sulfanyl derivatives may exhibit higher lipophilicity compared to oxy analogues, impacting bioavailability.
  • Ester vs. Amide Groups :
    • Metabolic Stability : The glycinate ester in the target compound is prone to hydrolysis in vivo, whereas the acetamide in Compound 10 is more stable.

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